molecular formula C11H15N3OS2 B5508009 2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide

Cat. No.: B5508009
M. Wt: 269.4 g/mol
InChI Key: WYBOSFCPMKPOCR-KPKJPENVSA-N
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Description

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide is a complex organic compound that features both thiomorpholine and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide typically involves the condensation of thiomorpholine derivatives with thiophene-based aldehydes or ketones. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine moiety can act as a ligand, binding to metal ions or proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiomorpholin-4-yl)acetamide
  • 2-(thiomorpholin-4-yl)acetic acid
  • 2-thiomorpholin-4-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

Uniqueness

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide stands out due to its unique combination of thiomorpholine and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS2/c15-11(8-14-2-5-16-6-3-14)13-12-7-10-1-4-17-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBOSFCPMKPOCR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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